2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride
Overview
Description
2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride (2-FSEP-HCl) is a compound of interest in the scientific research community due to its unique structure and potential applications. It is an organic compound of the piperidine class, containing a 4-fluorophenyl sulfanyl group and an ethyl group. It is a crystalline white powder that is soluble in water and alcohol. 2-FSEP-HCl is used in various laboratory experiments as a reagent, and can be used as a ligand to bind to metal ions, as well as to form complexes with other molecules.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
A study conducted by Spjut, Qian, and Elofsson (2010) introduced the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. This group was successfully synthesized and evaluated, demonstrating its utility in the protection of sensitive hydroxyl functionalities and its stability under various conditions. This work highlights the potential of incorporating the Fsec protecting group in the synthesis of complex molecules, including those related to 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride (Spjut, Qian, & Elofsson, 2010).
Nakatsuka, Kawahara, and Yoshitake (1981) focused on the synthesis of neuroleptic agents using a derivative related to 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride for metabolic studies. This research underscores the relevance of such compounds in developing therapeutic agents and their importance in understanding drug metabolism (Nakatsuka, Kawahara, & Yoshitake, 1981).
Venkatesan et al. (2004) synthesized a series of compounds involving 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl derivatives, exploring their structure-activity relationships against tumor necrosis factor-alpha (TACE) and matrix metalloproteinase (MMP) inhibitors. This study demonstrates the potential of using such derivatives in designing inhibitors for various biological targets, highlighting the diverse applications of fluorophenyl derivatives in medicinal chemistry (Venkatesan et al., 2004).
Anticancer and Antibacterial Agents
Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. This research presents the potential of derivatives related to 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride in the development of novel anticancer therapies, showcasing their ability to act as potent anticancer agents relative to known drugs (Rehman et al., 2018).
Kashif Iqbal et al. (2017) explored the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. This work illustrates the role of fluorophenyl derivatives in combating bacterial infections, highlighting their moderate inhibitory activity against various bacterial strains and emphasizing the importance of structural modifications for enhancing antibacterial activity (Kashif Iqbal et al., 2017).
properties
IUPAC Name |
2-[2-(4-fluorophenyl)sulfanylethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNS.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXFERVAJPUPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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